molecular formula C12H8FNO2 B1389655 3-(3-Fluorophenyl)picolinic acid CAS No. 1214360-08-3

3-(3-Fluorophenyl)picolinic acid

Cat. No.: B1389655
CAS No.: 1214360-08-3
M. Wt: 217.2 g/mol
InChI Key: WOEUFTLRPOSDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H8FNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the phenyl ring is replaced by a fluorine atom

Safety and Hazards

Safety data sheets for related compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into similar compounds, such as 6-indazolyl-2-picolinic acids, has shown potential for the discovery of novel synthetic auxin herbicides . This suggests that 3-(3-Fluorophenyl)picolinic acid and related compounds could have potential applications in the development of new herbicides.

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including zinc finger proteins, which are crucial for DNA binding and transcriptional regulation. The interaction between this compound and zinc finger proteins can alter the protein’s conformation, thereby affecting its binding affinity and function. Additionally, this compound has been shown to interact with other biomolecules such as transporters and receptors, influencing cellular uptake and signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to a decrease in viral replication and infection rates. Furthermore, the compound’s impact on gene expression can result in altered cellular responses to external stimuli, thereby affecting overall cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to zinc finger proteins, which disrupts their normal function by altering their structure and zinc-binding capabilities . This disruption can inhibit the proteins’ ability to regulate gene expression and other cellular processes. Additionally, this compound can interfere with viral entry into host cells by compromising the integrity of the viral membrane and inhibiting membrane fusion events . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit viral entry and replication without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These findings highlight the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to tryptophan metabolism. The compound can influence the kynurenine pathway, which is crucial for the production of several bioactive metabolites . By interacting with enzymes such as indoleamine 2,3-dioxygenase, this compound can modulate the levels of metabolites like kynurenine and quinolinic acid, thereby affecting immune responses and cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, which facilitate its entry and accumulation in target tissues . Once inside the cells, this compound can interact with intracellular proteins, influencing its localization and activity. The distribution of the compound within tissues can also be affected by its binding affinity to plasma proteins and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, the compound’s localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)picolinic acid typically involves the reaction of 3-fluorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-Fluorophenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)picolinic acid
  • 3-(2-Fluorophenyl)picolinic acid
  • 3-(3-Chlorophenyl)picolinic acid

Uniqueness

3-(3-Fluorophenyl)picolinic acid is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEUFTLRPOSDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.